molecular formula C20H25NO2 B1392172 3-(4-Heptyloxybenzoyl)-4-methylpyridine CAS No. 1187166-68-2

3-(4-Heptyloxybenzoyl)-4-methylpyridine

Cat. No.: B1392172
CAS No.: 1187166-68-2
M. Wt: 311.4 g/mol
InChI Key: BLCYXPDIJXJUHE-UHFFFAOYSA-N
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Description

“3-(4-Heptyloxybenzoyl)-4-methylpyridine” is a compound that contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . It also has a heptyloxybenzoyl group attached to it. This group consists of a benzoyl (benzene ring attached to a carbonyl) group with a heptyloxy (seven-carbon chain attached through an ether linkage) substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-heptyloxybenzoyl chloride with 4-methylpyridine . The benzoyl chloride would act as an acylating agent, introducing the heptyloxybenzoyl group to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted at the 3-position with a heptyloxybenzoyl group and at the 4-position with a methyl group . The heptyloxybenzoyl group would provide a degree of flexibility to the molecule due to the seven-carbon alkyl chain .


Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic and nucleophilic substitutions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyridine ring would make it a base, while the heptyloxybenzoyl group would likely confer some degree of lipophilicity .

Scientific Research Applications

1. Hydrogen Bonded Supramolecular Association

Research on molecular salts related to 4-methylpyridine, such as 2-amino-4-methylpyridinium salts with various benzoic acids, reveals insights into hydrogen-bonded supramolecular associations. These studies show how proton transfer to pyridine moieties forms organic salts with significant noncovalent interactions, contributing to the understanding of supramolecular chemistry and crystal packing in compounds related to 4-methylpyridine (Khalib et al., 2014).

2. Crystal Structure Analysis

Investigations into the crystal structures of organic acid-base salts involving 4-methylpyridine derivatives demonstrate the role of noncovalent interactions like hydrogen bonding in their crystallization. This research contributes to a deeper understanding of the crystalline properties of compounds structurally similar to 3-(4-Heptyloxybenzoyl)-4-methylpyridine (Thanigaimani et al., 2015).

3. Electrophoretic Separation Optimization

Studies on the electrophoretic separation of methylpyridines, including 4-methylpyridine, offer insights into the optimization of separation processes in analytical chemistry. This research is pertinent to the separation and analysis of related compounds, potentially including this compound (Wren, 1991).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

(4-heptoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-18-10-8-17(9-11-18)20(22)19-15-21-13-12-16(19)2/h8-13,15H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCYXPDIJXJUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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